But-3-en-1-yl cyclopropylacetate

Description

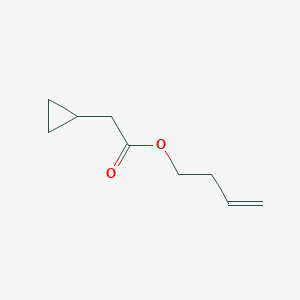

But-3-en-1-yl cyclopropylacetate (CAS name: 3-butenyl cyclopropylacetate) is an ester derivative characterized by a cyclopropane ring linked to an acetate group and a butenyl chain. Its molecular formula is C₉H₁₄O₂, with a molecular weight of 154.21 g/mol. The compound is synthesized via radical-mediated rearrangements during the thermal decomposition of cyclopropylacetyl peroxide at 65–70 °C in solvents such as benzene or bromoform (CHBr₃) . Key structural features include:

- A strained cyclopropane ring, conferring high reactivity.

- An ester functional group, typical of acyloxy derivatives.

This compound is primarily observed as a minor product in radical reactions, with its formation influenced by solvent polarity and radical stabilization mechanisms .

Properties

CAS No. |

61716-02-7 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

but-3-enyl 2-cyclopropylacetate |

InChI |

InChI=1S/C9H14O2/c1-2-3-6-11-9(10)7-8-4-5-8/h2,8H,1,3-7H2 |

InChI Key |

FAMAUORAOUMCBP-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCOC(=O)CC1CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-3-en-1-yl cyclopropylacetate typically involves the esterification of cyclopropylacetic acid with but-3-en-1-ol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

But-3-en-1-yl cyclopropylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

But-3-en-1-yl cyclopropylacetate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis reactions.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of But-3-en-1-yl cyclopropylacetate involves its interaction with specific molecular targets. In biological systems, the compound can be hydrolyzed by esterases to release the corresponding alcohol and acid. These hydrolysis products can then participate in various metabolic pathways, exerting their effects on cellular processes.

Comparison with Similar Compounds

Key Findings :

- In CHBr₃, VII dominates (80%), likely due to bromide ions trapping cyclopropylmethyl radicals, favoring direct esterification .

- In benzene, X’s yield increases to 17%, suggesting non-polar solvents stabilize intermediates leading to butenyl radical coupling .

- Cyclobutyl ester (VIII) forms via ring expansion, but its yield is solvent-independent (13–19%), indicating a competing pathway less affected by polarity.

2.2 Structural and Reactivity Differences

- Ring Strain : VII’s cyclopropane and VIII’s cyclobutane exhibit distinct strain energies (~27 kcal/mol for cyclopropane vs. ~26 kcal/mol for cyclobutane), influencing their stability and reactivity. X’s butenyl chain lacks ring strain but introduces unsaturation, enabling π-bond reactivity.

- Radical Pathways : VII forms via direct cyclopropylmethyl radical coupling, while X arises from β-scission of a secondary radical intermediate. VIII is produced through cyclopropane-to-cyclobutane rearrangement .

- Applications :

- VII and VIII may serve as precursors for strained-ring pharmaceuticals or polymers.

- X’s butenyl group makes it a candidate for Diels-Alder reactions or polymer crosslinking.

2.3 Thermal Stability

- VII and VIII decompose at higher temperatures due to ring strain release.

- X is less thermally stable, with its double bond prone to oxidation or polymerization above 100 °C.

Research Implications

The study highlights solvent-dependent radical dynamics:

- Polar solvents (e.g., CHBr₃) favor direct radical recombination (VII).

- Non-polar solvents (e.g., benzene) promote β-scission, enhancing X’s yield .

- Future research could explore catalytic systems to optimize X’s synthesis for industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.